

A Technical Guide to the Thermochemical Properties of 1-(3-Methoxyphenyl)ethanamine

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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanamine

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Abstract

This whitepaper provides a comprehensive technical overview of the thermochemical properties of **1-(3-Methoxyphenyl)ethanamine**. Due to a lack of extensive, publicly available experimental thermochemical data for this specific compound, this guide outlines the established experimental and computational methodologies that are applied to aromatic amines for the precise determination of key thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. Furthermore, this document presents the known physical properties of **1-(3-Methoxyphenyl)ethanamine** and illustrates its critical role as a chiral intermediate in the synthesis of the Alzheimer's disease therapeutic, Rivastigmine.

Introduction

1-(3-Methoxyphenyl)ethanamine is a primary aromatic amine of significant interest in the pharmaceutical industry. Its chiral forms, particularly (S)-**1-(3-methoxyphenyl)ethanamine**, serve as crucial building blocks in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). A thorough understanding of the thermochemical properties of this compound is essential for process development, safety analysis, and the optimization of reaction conditions in drug manufacturing. Thermochemical data inform reaction energetics, equilibria, and the stability of the molecule, which are critical parameters for scalable and safe chemical synthesis.

This guide will detail the standard experimental protocols, including combustion calorimetry and methods for determining the enthalpy of vaporization. Additionally, it will describe a high-level computational chemistry approach for the accurate prediction of its thermochemical properties.

Physicochemical Properties of 1-(3-Methoxyphenyl)ethanamine

While specific experimental thermochemical data are not readily available in the literature, the fundamental physicochemical properties have been characterized. These properties are summarized in the table below.

| Property | Value | Source |
|---------------------------|---|-----------------------------|
| Molecular Formula | C ₉ H ₁₃ NO | PubChem |
| Molecular Weight | 151.21 g/mol | PubChem[1][2][3] |
| Appearance | Clear colourless to very pale yellow liquid | Thermo Fisher Scientific[4] |
| Refractive Index (@ 20°C) | 1.5325 - 1.5345 | Thermo Fisher Scientific[4] |
| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Experimental Determination of Thermochemical Properties

The following sections describe the primary experimental techniques used to determine the key thermochemical properties of aromatic amines like 1-(3-Methoxyphenyl)ethanamine.

Enthalpy of Combustion and Formation via Combustion Calorimetry

Static bomb combustion calorimetry is the standard method for determining the standard molar enthalpy of formation ($\Delta_f H^\circ_m$) of organic compounds.[5][6]

Methodology:

- **Sample Preparation:** A precisely weighed sample of **1-(3-Methoxyphenyl)ethanamine** is placed in a crucible within a constant-volume bomb calorimeter. For liquid samples, encapsulation in a gelatin capsule or another suitable container is common.
- **Combustion:** The bomb is charged with high-pressure oxygen (typically around 3 MPa) and the sample is ignited. The combustion of the compound leads to the formation of CO₂, H₂O, and N₂.
- **Temperature Measurement:** The temperature change of the surrounding water bath is meticulously measured to determine the energy released during combustion.
- **Correction to Standard State:** The experimental data are corrected to standard conditions (298.15 K and 0.1 MPa). These corrections account for the initial and final states of the calorimeter deviating from standard conditions.^[5]
- **Calculation of Enthalpy of Formation:** The standard molar enthalpy of formation is derived from the standard molar enthalpy of combustion using Hess's law.

Enthalpy of Vaporization

The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ_{\text{m}}$) is a critical parameter for understanding intermolecular forces and for deriving the gas-phase enthalpy of formation from condensed-phase data.

Correlation gas chromatography is a reliable method for determining this property for amines.

^[7]

Methodology:

- **Instrumentation:** A gas chromatograph with a well-characterized stationary phase is used.
- **Retention Time Measurement:** The retention times of **1-(3-Methoxyphenyl)ethanamine** and a series of standard compounds with known vaporization enthalpies are measured at different column temperatures.
- **Correlation:** The enthalpy of transfer from the stationary phase to the gas phase is determined from the temperature dependence of the retention times. A linear correlation is established between the vaporization enthalpies of the standard compounds and their enthalpies of transfer.

- Determination of $\Delta_{\text{vap}}H^\circ_{\text{m}}$: The vaporization enthalpy of **1-(3-Methoxyphenyl)ethanamine** is then determined from this correlation using its measured enthalpy of transfer.

Computational Thermochemistry

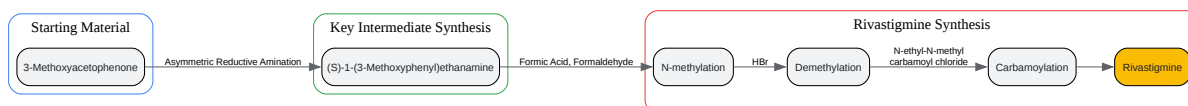
High-level quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules where experimental data are unavailable. The G3(MP2)//B3LYP composite method is a widely used and reliable approach for obtaining accurate enthalpies of formation.^{[8][9]}

Methodology:

- Geometry Optimization: The molecular geometry of **1-(3-Methoxyphenyl)ethanamine** is optimized using Density Functional Theory (DFT) at the B3LYP level with a suitable basis set (e.g., 6-31G(d)).
- Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE).
- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP4, MP2) with larger basis sets.
- G3(MP2) Energy Calculation: The final G3(MP2) energy is calculated by combining the results of these calculations in a specific, predefined manner that approximates a very high-level calculation at a lower computational cost.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then derived from the G3(MP2) energy using atomization or isodesmic reaction schemes.

Application in Pharmaceutical Synthesis: The Synthesis of Rivastigmine

(S)-**1-(3-Methoxyphenyl)ethanamine** is a key chiral intermediate in the synthesis of Rivastigmine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.^{[10][11]} The synthesis pathway highlights the industrial relevance of this compound.



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